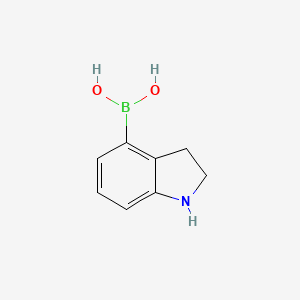

Indolin-4-ylboronic acid

説明

Indolin-4-ylboronic acid (C₈H₈BNO₂; molecular weight 160.97 g/mol) is a boronic acid derivative featuring an indole ring system. The indole moiety, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, imparts unique electronic and steric properties to this compound. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds, a critical step in pharmaceutical and materials science syntheses .

特性

分子式 |

C8H10BNO2 |

|---|---|

分子量 |

162.98 g/mol |

IUPAC名 |

2,3-dihydro-1H-indol-4-ylboronic acid |

InChI |

InChI=1S/C8H10BNO2/c11-9(12)7-2-1-3-8-6(7)4-5-10-8/h1-3,10-12H,4-5H2 |

InChIキー |

KFAWOIIPTADJNF-UHFFFAOYSA-N |

正規SMILES |

B(C1=C2CCNC2=CC=C1)(O)O |

製品の起源 |

United States |

準備方法

The synthesis of indolin-4-ylboronic acid typically involves the functionalization of indole derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses boronic acids as reagents to form carbon-carbon bonds . This reaction is favored due to its mild conditions and high functional group tolerance. The preparation of indolin-4-ylboronic acid can also involve transition-metal-catalyzed cyclization strategies for ortho-substituted benzenes bearing nitrogen-containing functional groups .

化学反応の分析

Suzuki-Miyaura Coupling

Indolin-4-ylboronic acid participates in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds. Key examples include:

-

The reaction with 4-bromoindole under optimized conditions (tosyl chloride as additive) achieves up to 81% yield for dimerization .

-

Steric and electronic factors influence regioselectivity, with electron-withdrawing groups on aryl halides enhancing reactivity .

Formylation

Indolin-4-ylboronic acid undergoes organocatalytic formylation to yield aldehydes:

-

Conditions : N-Boc-protected indolin-4-ylboronic acid, organocatalyst (e.g., Lewis acid), formaldehyde source .

-

Product : 4-Formylindoline derivatives (e.g., 4ak in Scheme 2 of ).

-

Efficiency : High conversion rates reported, though specific yields require further optimization .

Hydrolysis

Controlled hydrolysis converts the boronate ester to the corresponding boronic acid:

-

Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) aqueous workup .

-

Application : Generates reactive boronic acid intermediates for subsequent coupling .

Boron Reduction

-

Reduction to Alcohol : Treatment with NaBH₄ reduces the boron group to a hydroxyl moiety .

-

Product : 4-Hydroxyindoline (structural confirmation via NMR) .

Oxidative Trifluoromethyltelluration

-

Conditions : Cu(OTf)₂, 2,2'-bipyridine (bpy), [Me₄N][TeCF₃], acetone, dry air .

-

Product : 4-(Trifluoromethyltellanyl)indoline derivatives (e.g., 3b–3l ) .

-

Yield : 43–81%, depending on substituent electronic effects (electron-deficient substrates favor higher yields) .

Directed C–H Borylation

Iridium-catalyzed C–H borylation enables functionalization at specific positions:

Transition-Metal-Free Borylation

-

Conditions : Light-mediated or potassium methoxide-mediated borylation with pinB-Bpin or silylboranes .

-

Application : Synthesizes boronate esters under mild conditions, avoiding metal contaminants .

Limitations and Challenges

科学的研究の応用

Indolin-4-ylboronic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of indolin-4-ylboronic acid involves its interaction with biological molecules through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The indole ring structure allows the compound to bind with high affinity to various receptors, influencing multiple signaling pathways and biological processes .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Similarity Analysis

The structural similarity of boronic acids significantly influences their reactivity and applications. Below is a comparative analysis of Indolin-4-ylboronic acid with analogous compounds (Table 1):

Table 1: Structural and Molecular Comparison of Boronic Acid Derivatives

*Similarity scores (0–1) are derived from structural alignment algorithms; higher values indicate greater similarity to Indolin-4-ylboronic acid .

Key Observations:

- Isoquinolin-5-ylboronic acid (similarity score: 0.97) shares the closest structural resemblance due to its fused bicyclic aromatic system (isoquinoline vs. indole) . The additional benzene ring in isoquinoline may enhance π-π stacking interactions in catalytic or binding applications.

- 4-(Piperidin-4-yl)-3-Cl-phenylboronic acid introduces a basic piperidine ring and a chlorine substituent, which may improve binding affinity in medicinal chemistry contexts but increases steric bulk .

- (4-(Pyridin-4-yl)phenyl)boronic acid combines phenyl and pyridine rings, enabling dual electronic effects (electron-rich phenyl vs. electron-deficient pyridine) for tailored reactivity in cross-coupling reactions .

Suzuki-Miyaura Cross-Coupling:

Boronic acids are pivotal in Suzuki reactions, where their reactivity depends on substituent electronic effects. However, steric hindrance from the bicyclic structure might reduce coupling efficiency with bulky substrates.

Pharmaceutical Relevance:

- Indole derivatives are privileged structures in drug discovery due to their prevalence in bioactive molecules (e.g., serotonin, kinase inhibitors). Indolin-4-ylboronic acid could serve as a precursor for kinase-targeting prodrugs .

- Piperidine-containing analogs (e.g., 4-(Piperidin-4-yl)-3-Cl-phenylboronic acid) are explored for central nervous system (CNS) drug candidates, leveraging the piperidine moiety’s blood-brain barrier permeability .

Analytical Chemistry:

Structurally similar boronic acids, such as 3IAA-d₄ (a deuterated internal standard), demonstrate the utility of boronic acids in compensating for analyte loss during sample preparation. Indolin-4-ylboronic acid may similarly stabilize indole-containing metabolites in LC-MS workflows .

Physicochemical Properties

- Solubility : Indolin-4-ylboronic acid’s solubility is likely lower than Pyridin-4-ylboronic acid due to its larger aromatic system. Piperidine-containing analogs may exhibit pH-dependent solubility owing to the basic nitrogen .

- Stability : Boronic acids are prone to protodeboronation under acidic or aqueous conditions. Electron-withdrawing groups (e.g., chlorine in 4-(Piperidin-4-yl)-3-Cl-phenylboronic acid) may enhance stability .

Q & A

Q. What are the key considerations when synthesizing Indolin-4-ylboronic acid to ensure high purity and yield?

Methodological Answer:

- Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to minimize side reactions.

- Use purification techniques such as column chromatography or recrystallization, and verify purity via NMR (¹H, ¹³C, ¹¹B) and HPLC .

- Document reagent stoichiometry and reaction time systematically to ensure reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing Indolin-4-ylboronic acid, and what spectral markers should researchers prioritize?

Methodological Answer:

- ¹¹B NMR : A sharp singlet near δ 30 ppm confirms boronic acid functionality.

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and the indoline backbone.

- IR Spectroscopy : B-O stretching (~1340 cm⁻¹) and B-C vibrations (~1180 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks matching the expected molecular weight .

Q. How should researchers document experimental procedures for synthesizing Indolin-4-ylboronic acid to ensure reproducibility?

Methodological Answer:

- Include precise details: molar ratios, solvent systems, reaction duration, and purification steps in the main manuscript.

- Provide supplementary materials for extensive datasets (e.g., chromatograms, spectral raw data) .

- Reference known compounds with literature comparisons and report melting points/retention times for new derivatives .

Q. What safety protocols are essential when handling Indolin-4-ylboronic acid in laboratory settings?

Methodological Answer:

- Consult safety data sheets (SDS) for toxicity and reactivity.

- Use fume hoods for synthesis, wear PPE (gloves, goggles), and store the compound in inert, dry conditions to prevent boronic acid degradation .

Advanced Research Questions

Q. How can researchers address discrepancies in reported catalytic efficiencies of Indolin-4-ylboronic acid in cross-coupling reactions?

Methodological Answer:

Q. What experimental design strategies minimize side reactions when using Indolin-4-ylboronic acid in multi-step syntheses?

Methodological Answer:

Q. What statistical approaches are recommended to analyze the correlation between reaction conditions and product yield in Indolin-4-ylboronic acid applications?

Methodological Answer:

Q. How can computational chemistry models be integrated with experimental data to predict the reactivity of Indolin-4-ylboronic acid in novel reactions?

Methodological Answer:

- Perform DFT calculations to map transition states and predict regioselectivity in cross-coupling reactions .

- Validate computational predictions with small-scale exploratory experiments .

- Combine docking studies (for enzyme-inhibitor interactions) with kinetic assays to refine mechanistic hypotheses .

Q. What methodologies enable the real-time monitoring of Indolin-4-ylboronic acid's stability under varying environmental conditions?

Methodological Answer:

- Use in-situ techniques like Raman spectroscopy or HPLC to track degradation kinetics under humidity, light, or oxidative stress .

- Design accelerated stability studies (e.g., elevated temperatures) and extrapolate shelf-life using Arrhenius models .

- Correlate stability data with molecular descriptors (e.g., LogP, pKa) to guide structural modifications .

Q. How can researchers reconcile conflicting data on the solubility profile of Indolin-4-ylboronic acid in polar vs. non-polar solvents?

Methodological Answer:

- Conduct systematic solubility screens using standardized protocols (e.g., shake-flask method) .

- Analyze solvent-solute interactions via Hansen solubility parameters or COSMO-RS simulations .

- Report solvent purity, temperature, and equilibration time to ensure comparability across studies .

Key Considerations for Methodological Rigor

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。